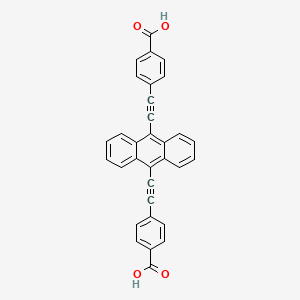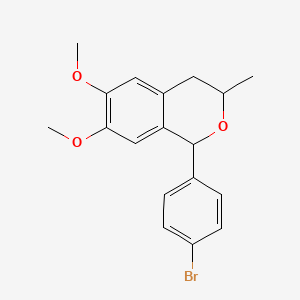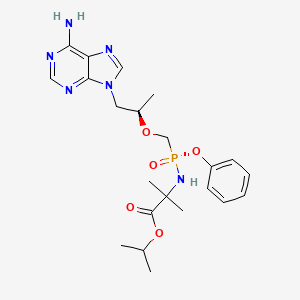
4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H5F3O5S . It has a molecular weight of 246.161 . This compound is also known by other names such as “Methanesulfonic acid, 1,1,1-trifluoro-, 2,5-dihydro-4-methyl-5-oxo-3-furanyl ester” and "4-Methyl-5-oxo-2,5-dihydro-3-furanyl trifluoromethanesulfonate" .
Physical And Chemical Properties Analysis
“4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate” has a density of 1.7±0.1 g/cm3 . It has a boiling point of 319.7±42.0 °C at 760 mmHg . The flash point is 147.2±27.9 °C . The exact mass is 245.980972 . The LogP value is 0.78 , and the vapour pressure is 0.0±0.7 mmHg at 25°C . The index of refraction is 1.453 .Applications De Recherche Scientifique
1. Synthesis of Homochiral Tetrahydrofurans
4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate can be utilized in the synthesis of homochiral tetrahydrofurans. Wheatley et al. (1993) demonstrated that treating triflates of 1,4- or 1,5-lactones with acid in methanol yields methyl tetrahydrofuran-α-carboxylates, showcasing the compound's utility in creating diverse tetrahydrofurans (Wheatley et al., 1993).
2. Alkylation in Superacidic Media
Molnár et al. (2003) explored the catalytic capabilities of superacidic trifluoromethanesulfonic acid in the alkylation of benzene with cyclic ethers, including oxolanes such as tetrahydrofuran. This process results in the formation of phenyl-substituted compounds and bicyclic compounds, demonstrating the compound's role in complex chemical syntheses (Molnár et al., 2003).
3. Reactivity with Oxo Ligands
Bélanger and Beauchamp (1997) studied the reactivity of oxo ligands in the ReO(2)L(4) complex, using methyl trifluoromethanesulfonate. Their findings contribute to the understanding of the reactivity and potential applications of 4-methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate in complex inorganic chemistry (Bélanger & Beauchamp, 1997).
4. Gas Phase Structure Analysis
Trautner et al. (1999) investigated the molecular structure of methyl trifluoromethanesulfonate, which is closely related to 4-methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate. This study provides insights into the conformational properties of covalent sulfonates, relevant to understanding the structural dynamics of similar compounds (Trautner et al., 1999).
5. Application in Cationic Cyclisations
Haskins and Knight (2002) demonstrated the use of trifluoromethanesulfonic acid as a catalyst in cationic cyclisations of homoallylic sulfonamides to produce pyrrolidines. This indicates its potential role in facilitating complex organic reactions, highlighting the versatility of compounds like 4-methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate (Haskins & Knight, 2002).
Propriétés
IUPAC Name |
(4-methyl-5-oxo-2H-furan-3-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O5S/c1-3-4(2-13-5(3)10)14-15(11,12)6(7,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKUXKIJXNAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(COC1=O)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B3322947.png)



![[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid](/img/structure/B3323002.png)

